2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperidine ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidinone core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.
Synthesis of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Construction of the Pyrido[1,2-a]pyrimidinone Core: This step often involves the cyclization of a suitable precursor, such as an aminopyridine derivative, with a diketone under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the benzylpiperidine, thiazolidinone, and pyrido[1,2-a]pyrimidinone intermediates under conditions that promote the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group on the piperidine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylpiperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of piperidine and thiazolidinone derivatives with biological macromolecules. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with multiple biological targets, making it a candidate for treating complex diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes, receptors, or other proteins to modulate their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by interacting with its ligand-binding domain. The exact molecular targets and pathways would need to be elucidated through experimental studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. It shares the piperidine moiety but lacks the thiazolidinone and pyrido[1,2-a]pyrimidinone structures.
Thiazolidinediones: A class of compounds used as antidiabetic agents. They share the thiazolidinone ring but differ in the rest of the structure.
Pyrido[1,2-a]pyrimidinones: A class of compounds with various biological activities, including anticancer and antiviral properties. They share the pyrido[1,2-a]pyrimidinone core but differ in the substituents.
Uniqueness
The uniqueness of 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of three distinct pharmacophores: the piperidine ring, the thiazolidinone moiety, and the pyrido[1,2-a]pyrimidinone core. This unique structure allows it to interact with multiple biological targets, potentially leading to multifunctional therapeutic effects.
Properties
Molecular Formula |
C27H28N4O2S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O2S2/c1-3-30-26(33)22(35-27(30)34)16-21-24(28-23-10-9-18(2)17-31(23)25(21)32)29-13-11-20(12-14-29)15-19-7-5-4-6-8-19/h4-10,16-17,20H,3,11-15H2,1-2H3/b22-16- |
InChI Key |
VEYXOKWBRZFTAF-JWGURIENSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.